(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPZYILYLTOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic substitution reactions using appropriate fluorinating and methylating agents.
Bromination: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₇H₁₅BrFN₂OS
- Molecular Weight : 346.4 g/mol
- CAS Number : 895442-07-6
The presence of bromine, fluorine, and methyl groups in its structure contributes to its unique chemical properties and biological activities, making it a valuable compound for various applications .
Chemistry
(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor, particularly targeting monoamine oxidase enzymes. This inhibition is significant because monoamine oxidase plays a crucial role in the metabolism of neurotransmitters, suggesting potential applications in neuropharmacology.
Medicine
The compound is under investigation for its therapeutic potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Its ability to inhibit specific enzymes could contribute to neuroprotective effects, making it a candidate for further pharmacological studies .
Antimicrobial and Antiproliferative Activity
Recent studies have explored the antimicrobial and anticancer properties of related benzothiazole derivatives. Compounds similar to this compound have shown promising activity against various bacterial strains and cancer cell lines, indicating a potential for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Differences
Spectroscopic Properties
Table 2: NMR Data Comparison
Biological Activity
(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes a bromine atom and a fluorinated benzo[d]thiazole moiety. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit considerable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the inhibition of the Bcl-2 protein, which plays a crucial role in regulating apoptosis .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Jurkat | < 10 | Bcl-2 inhibition |
| Compound 2 | A-431 | < 5 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives, including those with similar structures to our compound of interest, have been evaluated for their antimicrobial properties. Research indicates that certain modifications can enhance their efficacy against bacterial strains. For example, electron-withdrawing groups at specific positions on the aromatic ring have been associated with increased antibacterial activity .
Antimalarial Activity
In vitro studies have shown that thiazole derivatives can also possess antimalarial activity. Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly impact their potency against Plasmodium falciparum, the causative agent of malaria. The presence of small electron-withdrawing groups was particularly beneficial for enhancing activity while maintaining low cytotoxicity in liver cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis for compounds related to this compound reveals that:
- Electron-Withdrawing Groups : These groups enhance biological activity by stabilizing the molecular structure and increasing lipophilicity.
- Positioning of Substituents : The relative positioning of halogens and other functional groups significantly influences both potency and selectivity against target cells.
- Hybridization Effects : Compounds that combine thiazole with other pharmacophores often display synergistic effects, leading to improved therapeutic profiles .
Case Studies
- Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that specific substitutions could lead to compounds with IC50 values lower than conventional chemotherapeutics like doxorubicin. This highlights the potential for developing more effective anticancer agents based on this scaffold .
- Antimicrobial Screening : In another investigation, derivatives structurally similar to this compound were tested against various bacterial strains, showing promising results comparable to established antibiotics .
Q & A
Q. What are the standard synthetic protocols for (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions.
- Step 2: Introduction of the ylidene group using a base (e.g., NaH or K₂CO₃) to react with a brominated intermediate.
- Step 3: Amidation with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine).
Industrial-scale synthesis may employ continuous flow reactors to enhance scalability .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.60–8.30 ppm, bromine splitting patterns) .
- Mass Spectrometry (MS): High-resolution Q-TOF-MS for molecular weight verification (e.g., observed [M+H]⁺ at m/z 415.1321 for analogs) .
- HPLC: Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer:
- Anticancer Activity: 2D/3D cell viability assays (e.g., MTT) against lung cancer lines (HCC827, NCI-H358) with IC₅₀ values typically 6–20 µM .
- Antimicrobial Activity: Broth microdilution testing against Staphylococcus aureus and Escherichia coli (MIC values <10 µg/mL for analogs) .
- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions.
- Base Selection: Replace pyridine with DBU for faster amidation kinetics.
- Continuous Flow Systems: Reduce reaction time and improve reproducibility .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer:
- Halogen Substitution: Bromine enhances lipophilicity and receptor binding vs. chlorine/fluorine analogs (e.g., IC₅₀: Br = 6.26 µM vs. Cl = 8.63 µM in lung cancer) .
- Methoxy Groups: Improve metabolic stability but reduce solubility (e.g., logP increases by 0.5 units with -OCH₃) .
- Thiophene vs. Benzamide: Thiophene derivatives show higher antimicrobial activity due to sulfur’s electron-withdrawing effects .
Q. How to resolve discrepancies in biological activity data across different studies?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HCC827 vs. HCT116) and culture conditions (e.g., 3D spheroids vs. 2D monolayers) .
- Control Compounds: Include reference inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
- Statistical Analysis: Apply ANOVA with post-hoc tests to account for batch-to-batch variability .
Q. What in silico strategies are used to predict interactions with biological targets?
- Methodological Answer:
- Molecular Docking: AutoDock Vina to model binding to AChE (PDB: 4EY7) or cancer-related kinases .
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
- ADMET Prediction: SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risks) .
Q. What advanced analytical methods are employed for detecting and quantifying the compound?
- Methodological Answer:
- LC-MS/MS: Quantify trace amounts in biological matrices (LOQ = 0.1 ng/mL) using MRM transitions .
- Fluorescence Chemosensors: Benzothiazole-based probes (e.g., BTV) for Cu²⁺ detection (LOD = 0.37 µM) via bathochromic shifts .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for polymorph characterization .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer:
- pH Stability: Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (thiazole ring opening).
- Thermal Stability: Decomposes above 150°C (TGA data for analogs) .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the bromine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
